molecular formula C10H10BrIOS B14046914 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14046914
M. Wt: 385.06 g/mol
InChI Key: GDIUFRYDBTUTHS-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Halogenation: The introduction of bromine and iodine atoms into the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3).

    Thioether Formation: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate (CH3S-) as the nucleophile.

    Ketone Formation: The propan-2-one moiety can be introduced through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the carbonyl group.

Scientific Research Applications

1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.

    Organic Synthesis: It is a valuable building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogens and the methylthio group can influence its binding affinity and selectivity towards these targets. The propan-2-one moiety can also participate in hydrogen bonding or hydrophobic interactions, further affecting its mechanism of action.

Comparison with Similar Compounds

    1-Bromo-1-(3-chloro-5-(methylthio)phenyl)propan-2-one: Similar structure with chlorine instead of iodine.

    1-Bromo-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one: Similar structure with fluorine instead of iodine.

    1-Bromo-1-(3-iodo-5-(ethylthio)phenyl)propan-2-one: Similar structure with an ethylthio group instead of a methylthio group.

Uniqueness: 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The methylthio group also adds to its versatility, allowing for various functional modifications.

Properties

Molecular Formula

C10H10BrIOS

Molecular Weight

385.06 g/mol

IUPAC Name

1-bromo-1-(3-iodo-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrIOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,1-2H3

InChI Key

GDIUFRYDBTUTHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)I)SC)Br

Origin of Product

United States

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